(3AR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium
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Overview
Description
(3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium typically involves multi-step organic reactions. One common approach is the copper-catalyzed reaction starting from 2-halobenzamides and carbon disulfide, which forms the benzo[d]isothiazol-3-one core . This reaction proceeds via consecutive S–C and S–N bond formations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium can undergo various chemical reactions, including:
Oxidation: Selective oxidation using reagents like Selectfluor.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Nucleophilic substitution reactions, particularly involving the benzo[d]isothiazol-3-one moiety.
Common Reagents and Conditions
Oxidation: Selectfluor is commonly used for selective oxidation.
Substitution: Copper-catalyzed reactions involving sulfur powder and 2-halobenzamides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Scientific Research Applications
(3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of (3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium involves its interaction with specific molecular targets and pathways. The benzo[d]isothiazol-3-one moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3-one: A simpler compound with similar structural features.
N-substituted benzo[d]isothiazol-3(2H)-ones: Compounds with similar core structures but different substituents.
Uniqueness
(3AR,7aR)-4’-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1’-piperazin]-2-ium is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
186204-36-4 |
---|---|
Molecular Formula |
C19H26N3S+ |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-[(3aR,7aR)-spiro[1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium-2,4'-1,4-diazinan-4-ium]-1'-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C19H26N3S/c1-2-6-16-14-22(13-15(16)5-1)11-9-21(10-12-22)19-17-7-3-4-8-18(17)23-20-19/h3-4,7-8,15-16H,1-2,5-6,9-14H2/q+1/t15-,16-/m0/s1 |
InChI Key |
JSESYQAOCIUYJH-HOTGVXAUSA-N |
Isomeric SMILES |
C1CC[C@H]2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)C[C@@H]2C1 |
Canonical SMILES |
C1CCC2C[N+]3(CCN(CC3)C4=NSC5=CC=CC=C54)CC2C1 |
Origin of Product |
United States |
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